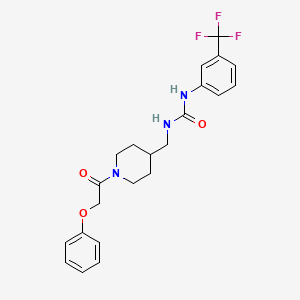
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C22H24F3N3O3 and its molecular weight is 435.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. The compound features a piperidine ring, a urea functional group, and aromatic substituents, which suggest interactions with various biological targets such as enzymes and receptors.
Chemical Structure and Properties
The structural composition of this compound includes:
- Piperidine Ring : A six-membered ring containing nitrogen, known for its ability to interact with biological systems.
- Urea Moiety : Commonly found in biologically active compounds, it can participate in hydrogen bonding and act as a nucleophile.
- Aromatic Groups : The presence of phenoxy and trifluoromethyl groups enhances hydrophobic interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. These include:
- Enzyme Inhibition : The urea group may facilitate interactions with enzymes, potentially inhibiting their activity. This is particularly relevant for enzymes involved in cancer metabolism, such as indoleamine 2,3-dioxygenase (IDO1).
- Anticancer Properties : Given the structure's similarity to known anticancer agents, it is hypothesized that this compound may also exhibit tumor-inhibiting capabilities.
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. Studies have shown that compounds with similar structures can modulate the activity of enzymes and receptors involved in critical biological pathways.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(pyridin-3-yloxy)urea | Contains chlorophenyl and pyridine | Anticancer properties |
| 1-(4-Methoxyphenyl)-3-(pyrimidin-2-yloxy)urea | Features methoxyphenyl group | Antimicrobial activity |
| 1-(Naphthalen-1-yloxy)-3-(pyridin-4-yloxy)urea | Naphthalene substitution | Antidepressant effects |
Case Studies and Research Findings
Research has demonstrated the potential of phenyl urea derivatives as IDO1 inhibitors, which are critical for cancer immunotherapy. In a study focused on synthesizing new compounds based on the phenyl urea scaffold, several derivatives were evaluated for their inhibitory activity against IDO1 and tryptophan 2,3-dioxygenase (TDO). Notably:
- In Vitro Evaluation : A series of synthesized compounds showed varying degrees of IDO1 inhibition, with specific modifications leading to enhanced activity.
Table 2: In Vitro Biological Evaluation Results
| Compound ID | IDO1 Inhibition Activity | Comments |
|---|---|---|
| g1 | No activity | Baseline compound |
| i12 | High activity | Lead compound for further study |
| i24 | Moderate activity | Contains a nitro group; potential toxicity |
属性
IUPAC Name |
1-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3/c23-22(24,25)17-5-4-6-18(13-17)27-21(30)26-14-16-9-11-28(12-10-16)20(29)15-31-19-7-2-1-3-8-19/h1-8,13,16H,9-12,14-15H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPZGJQQSUYOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













